molecular formula C18H29N3O3S2 B2424464 1-Cyclohexyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea CAS No. 887861-05-4

1-Cyclohexyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea

Cat. No. B2424464
CAS RN: 887861-05-4
M. Wt: 399.57
InChI Key: QOXGRELGWKQMDM-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea is a chemical compound that belongs to the class of urea derivatives. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis. This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of type 2 diabetes and obesity.

Scientific Research Applications

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

Research has explored the synthesis and biochemical evaluation of flexible urea derivatives, specifically focusing on their potential as novel acetylcholinesterase inhibitors. These studies aim to optimize the spacer length between pharmacophoric moieties and test compounds with greater conformational flexibility. The research findings indicate that replacing the spacer with a linear ethoxyethyl chain maintains high inhibitory activities, with the cyclohexyl group substituting the benzyl group showing that an aromatic residue is not a prerequisite for activity (Vidaluc et al., 1995).

Novel Synthesis Methods for Urea and Thiourea Derivatives

Studies have been conducted on the synthesis of urea and thiourea derivatives from various precursors, highlighting their structural and conformational characteristics. These derivatives serve as a basis for further chemical and pharmacological investigations, providing insights into their potential applications in drug development and other areas of chemistry (Fülöp et al., 1985).

Corrosion Inhibition

Research has identified the efficacy of triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions. These studies provide valuable information on the protective mechanisms at the molecular level, demonstrating the compounds' potential to form protective layers on metal surfaces, thereby inhibiting corrosion (Mistry et al., 2011).

Recognition of Urea and Its Derivatives

Innovative research has been done on designing novel receptors for the recognition of urea and its derivatives. This includes the development of pyridine-incorporated cyclo[6]aramides capable of accommodating urea-related guest molecules through multiple hydrogen bonding interactions. Such studies are crucial for the advancement of chemical sensing technologies and the development of novel diagnostic tools (Kang et al., 2017).

Antibacterial Activity of Novel Compounds

The synthesis and antibacterial evaluation of new heterocyclic compounds containing a sulfonamido moiety have been a focus of recent research. These compounds aim to offer new solutions for treating bacterial infections, with several derivatives showing high antibacterial activity. This research is pivotal for the discovery of new antibiotics and antibacterial agents (Azab et al., 2013).

properties

IUPAC Name

1-cyclohexyl-3-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S2/c22-18(20-15-7-2-1-3-8-15)19-12-11-16-9-4-5-13-21(16)26(23,24)17-10-6-14-25-17/h6,10,14-16H,1-5,7-9,11-13H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXGRELGWKQMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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